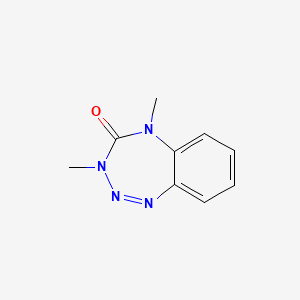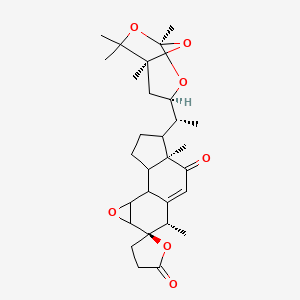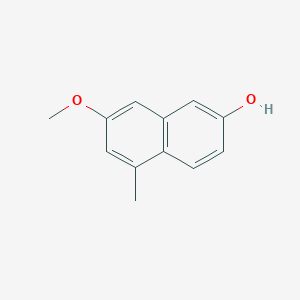
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide is an organotin compound that features a benzene ring substituted with chlorine atoms and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with triethylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin moiety can undergo oxidation or reduction under appropriate conditions, leading to the formation of different organotin species.
Coupling Reactions: The compound can be used in coupling reactions such as the Stille coupling, where it reacts with halides or pseudohalides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The organotin moiety can form stable complexes with these targets, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,4-Dichlorobenzenesulfonamide: Similar structure but lacks the organotin moiety.
Triethylstannylbenzene: Contains the organotin moiety but lacks the sulfonamide group.
4-Chlorobenzenesulfonamide: Similar structure but lacks the second chlorine atom and the organotin moiety.
Uniqueness
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide is unique due to the presence of both the organotin moiety and the sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
138768-99-7 |
|---|---|
分子式 |
C12H19Cl2NO2SSn |
分子量 |
431.0 g/mol |
IUPAC名 |
N,4-dichloro-N-triethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2NO2S.3C2H5.Sn/c7-5-1-3-6(4-2-5)12(10,11)9-8;3*1-2;/h1-4H;3*1H2,2H3;/q-1;;;;+1 |
InChIキー |
IYWNYVIDUXBTRS-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)N(S(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)





![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

